Cas no 60886-80-8 ((1S)-(-)-(10-Camphorsulfonyl)imine)

(1S)-(-)-(10-Camphorsulfonyl)imine structure
60886-80-8 structure
Product Name:(1S)-(-)-(10-Camphorsulfonyl)imine
Numéro CAS:60886-80-8
Le MF:C10H15NO2S
Mégawatts:213.29660153389
MDL:MFCD09992876
CID:90080
PubChem ID:87566403
Update Time:2023-11-22

(1S)-(-)-(10-Camphorsulfonyl)imine Propriétés chimiques et physiques

Nom et identifiant

    • (1S)-(-)-Camphorsulfonylimine
    • (7S)-10,10-dimethyl-5-thia-4-azatricyclo-(5.2.1.0
    • (2S)-Bornane-10,2-sultam
    • Bornanesultam
    • SCamphorsulfonylimine
    • (1S)-(-)-(10-Camphorsulfonyl)imine
    • (3aS,6R)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide
    • (-)-10-Camphorsulfonimine
    • (3aS)-(-)-4,5,6,7-Tetrahydro-8,8-Dimethyl-3H-3a,6-Methano-2,1-Benzisothiazole 2,2-Dioxide
    • (1S)-(?)-Camphorsulfonylimine
    • (-)-10-Mercaptoisoborneol
    • (-)-10-sulfanylisoborneol
    • (-)-camphorylsulfonyl imine
    • (1S)-(-)-10-Mercaptoisoborneol
    • (1S)-(-)-5,10-camphorsulfonylimine
    • (1S,2R,4R)-(-)-10-mercapt
    • (3aS)-8,8-Dimethyl-4,5,6,7-tetrahydro-3ar,6c-methano-benz[c]isothiazol-2,2-dioxid
    • (3aS)-8,8-dimethyl-4,5,6,7-tetrahydro-3ar,6c-methano-benz[c]isothiazole-2,2-dioxide
    • 1S-(-)-10-Mercaptoisoborneol
    • AG-G-78940
    • AGN-PC-00KA98
    • ANW-43983
    • CTK8B4136
    • KB-00776
    • M1341
    • (7S)-(-)-10,10-Dimethyl-3-thia-4-azatricyclo[5.2.1.01,5]dec-4-ene 3,3-Dioxide
    • (3aS,6R)-4,5,6,7-Tetrahydro-8,8-dimethyl-3H-3a,6-methano-2,1-benzisothiazole 2,2-dioxide
    • (3aR,6S)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide
    • (3aR)-(+)-4,5,6,7-Tetrahydro-8,8-dimethyl-3H-3a,6-methano-2,1-benzisothiazole 2,2-Dioxide
    • ZB004141
    • (3aR)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3aalpha,6alpha-metha
    • 3H-3a,6-Methano-2,1-benzisothiazole, 4,5,6,7-tetrahydro-8,8-dimethyl-, 2,2-dioxide, (3aS)-
    • (-)-Camphorsulfonyl imine
    • MDL: MFCD09992876
    • Piscine à noyau: 1S/C10H15NO2S/c1-9(2)7-3-4-10(9)6-14(12,13)11-8(10)5-7/h7H,3-6H2,1-2H3/t7-,10?/m1/s1
    • La clé Inchi: ZAHOEBNYVSWBBW-PVSHWOEXSA-N
    • Sourire: CC1([C@]2([H])CCC31CS(=O)(=O)N=C3C2)C
    • BRN: 85296

Propriétés calculées

  • Qualité précise: 213.08200
  • Masse isotopique unique: 213.082
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 3
  • Comptage des atomes lourds: 14
  • Nombre de liaisons rotatives: 0
  • Complexité: 430
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 1
  • Nombre non défini de stéréocentres atomiques: 1
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 1.1
  • Surface topologique des pôles: 54.9

Propriétés expérimentales

  • Couleur / forme: Poudre blanche
  • Dense: 1.50
  • Point de fusion: 227.0 to 231.0 deg-C
  • Point d'ébullition: 337 ºC
  • Point d'éclair: 158 ºC
  • Indice de réfraction: -31 ° (C=2, CHCl3)
  • Le PSA: 54.88000
  • Le LogP: 2.11350
  • Activités optiques: [α]19/D −34°, c = 1 in chloroform

(1S)-(-)-(10-Camphorsulfonyl)imine Informations de sécurité

  • Symbolisme: GHS07
  • Provoquer:Avertissement
  • Mot signal:Warning
  • Description des dangers: H315-H319
  • Déclaration d'avertissement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
  • Numéro de transport des marchandises dangereuses:NONH for all modes of transport
  • Wgk Allemagne:3
  • Code de catégorie de danger: 36/37/38
  • Instructions de sécurité: S26; S36
  • Identification des marchandises dangereuses: Xi
  • Conditions de stockage:Sealed in dry,Room Temperature
  • Terminologie du risque:R36/37/38

(1S)-(-)-(10-Camphorsulfonyl)imine PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C153251-5g
(1S)-(-)-(10-Camphorsulfonyl)imine
60886-80-8 >98.0%(HPLC)
5g
¥254.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C153251-50g
(1S)-(-)-(10-Camphorsulfonyl)imine
60886-80-8 >98.0%(HPLC)
50g
¥1066.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C153251-10g
(1S)-(-)-(10-Camphorsulfonyl)imine
60886-80-8 >98.0%(HPLC)
10g
¥407.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C153251-1g
(1S)-(-)-(10-Camphorsulfonyl)imine
60886-80-8 >98.0%(HPLC)
1g
¥94.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C153251-100g
(1S)-(-)-(10-Camphorsulfonyl)imine
60886-80-8 >98.0%(HPLC)
100g
¥1706.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C153251-25g
(1S)-(-)-(10-Camphorsulfonyl)imine
60886-80-8 >98.0%(HPLC)
25g
¥666.90 2023-09-03
Alichem
A059004047-25g
(3aS,6R)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide
60886-80-8 98%
25g
$235.44 2023-09-01
Alichem
A059004047-100g
(3aS,6R)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide
60886-80-8 98%
100g
$545.40 2023-09-01
Chemenu
CM253988-25g
(3aS,6R)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide
60886-80-8 98%
25g
$184 2021-06-15
Chemenu
CM253988-100g
(3aS,6R)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide
60886-80-8 98%
100g
$505 2021-06-15

(1S)-(-)-(10-Camphorsulfonyl)imine Méthode de production

Méthode de production 1

Conditions de réaction
1.1R:SOCl2, S:CH2Cl2, 45 min, 80°C; overnight, reflux; reflux → rt
1.2R:NH3, S:H2O, 0°C; 3 h, rt
1.3S:PhMe, 4 h, reflux
Référence
Palladium-Catalyzed Stereoselective Cyclization of in Situ Formed Allenyl Hemiacetals: Synthesis of Rosuvastatin and Pitavastatin
By Spreider, Pierre A. and Breit, Bernhard, Organic Letters, 2018, 20(11), 3286-3290

Méthode de production 2

Conditions de réaction
1.1R:SOCl2, S:CHCl3, 3 h, 60°C
Référence
Improved synthesis of N-sulfonylformamidine derivatives promoted by thionyl chloride
By Hudabaierdi, Ruzeahong et al, Phosphorus, 2017, 192(5), 485-489

Méthode de production 3

Conditions de réaction
1.1R:NH4OH
2.1
Référence
10-Camphorsulfonyl chloride
By Charette, Andre B. and Yao, Qingwei, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2009, From e-EROS Encyclopedia of Reagents for Organic Synthesis, 1-8

Méthode de production 4

Conditions de réaction
1.1R:H2SO4, R:Ac2O
2.1R:SOCl2
3.1R:NH4OH
4.1R:HCl
Référence
Influence of norbornanone substituents on both the Wagner-Meerwein skeletal rearrangements under sulfonation conditions and the diastereoselectivity of the corresponding N,N'-bis-fumaroyl sultams in uncatalyzed Diels-Alder cycloadditions to cyclopenta-1,3-diene
By Piatek, Anna and Chapuis, Christian, Tetrahedron Letters, 2013, 54(32), 4247-4249

Méthode de production 5

Conditions de réaction
1.1R:SOCl2
2.1R:NH4OH
3.1R:HCl
Référence
Influence of norbornanone substituents on both the Wagner-Meerwein skeletal rearrangements under sulfonation conditions and the diastereoselectivity of the corresponding N,N'-bis-fumaroyl sultams in uncatalyzed Diels-Alder cycloadditions to cyclopenta-1,3-diene
By Piatek, Anna and Chapuis, Christian, Tetrahedron Letters, 2013, 54(32), 4247-4249

Méthode de production 6

Conditions de réaction
1.1R:NH4OH
2.1R:HCl
Référence
Influence of norbornanone substituents on both the Wagner-Meerwein skeletal rearrangements under sulfonation conditions and the diastereoselectivity of the corresponding N,N'-bis-fumaroyl sultams in uncatalyzed Diels-Alder cycloadditions to cyclopenta-1,3-diene
By Piatek, Anna and Chapuis, Christian, Tetrahedron Letters, 2013, 54(32), 4247-4249

Méthode de production 7

Conditions de réaction
1.1
2.1
Référence
Product subclass 1: cyclic alkanesulfonic acid derivatives
By Sato, R. and Kimura, T., Science of Synthesis, 2007, 39, 735-743

Méthode de production 8

Conditions de réaction
1.1R:SOCl2, 2 h, 0°C; 0°C → rt; 2 h, rt; 3-4 h, rt
1.2R:H2O, S:H2O, cooled
1.3R:NH4OH, S:H2O, S:CH2Cl2, 30 min, 0°C; 2 h, 0°C
1.4S:PhMe, 4 h, reflux
Référence
Improved procedure for the synthesis of (2R)-N-propenoylbornane-2,10-sultam
By Laha, Joydev K., Organic Preparations and Procedures International, 2008, 40(2), 209-213

Méthode de production 9

Conditions de réaction
1.1R:p-MeC6H4SO3H, S:PhMe, 4 h, 120°C
Référence
Process for preparation of benzimidazole derivatives with high enantiomer content by asymmetric oxidation of thioethers into sulfoxides
By Hu, Jian, Faming Zhuanli Shenqing, From Faming Zhuanli Shenqing, 101323609, 17 Dec 2008, 101323609, 17 Dec 2008

Méthode de production 10

Conditions de réaction
1.1
Référence
Metal-Free Synthesis of the Methanol Solvate of (S)-Omeprazole Potassium Salt Using (1R)-(-)-10-Camphorsulfonyloxaziridine: Oxidation Process Development and Optical Purity Enhancement Strategy
By Delsarte, Christine et al, Organic Process Research & Development, 2018, 22(3), 321-327

Méthode de production 11

Conditions de réaction
1.1R:SOCl2
2.1R:NH4OH
3.1
Référence
10-Camphorsulfonyl chloride
By Charette, Andre B. and Yao, Qingwei, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2009, From e-EROS Encyclopedia of Reagents for Organic Synthesis, 1-8

Méthode de production 12

Conditions de réaction
1.1
Référence
10-Camphorsulfonyl chloride
By Charette, Andre B. and Yao, Qingwei, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2009, From e-EROS Encyclopedia of Reagents for Organic Synthesis, 1-8

Méthode de production 13

Conditions de réaction
1.1R:HCl
Référence
Influence of norbornanone substituents on both the Wagner-Meerwein skeletal rearrangements under sulfonation conditions and the diastereoselectivity of the corresponding N,N'-bis-fumaroyl sultams in uncatalyzed Diels-Alder cycloadditions to cyclopenta-1,3-diene
By Piatek, Anna and Chapuis, Christian, Tetrahedron Letters, 2013, 54(32), 4247-4249

Méthode de production 14

Conditions de réaction
1.1
Référence
Product subclass 1: cyclic alkanesulfonic acid derivatives
By Sato, R. and Kimura, T., Science of Synthesis, 2007, 39, 735-743

Méthode de production 15

Conditions de réaction
1.1R:SOCl2, rt; 10 min, rt; 1.5 h, 80°C
1.2R:NH4OH, S:H2O, S:CH2Cl2, rt → 0°C; 0°C; 6 h, 0°C
2.1R:p-MeC6H4SO3H, S:PhMe, 4 h, 120°C
Référence
Process for preparation of benzimidazole derivatives with high enantiomer content by asymmetric oxidation of thioethers into sulfoxides
By Hu, Jian, Faming Zhuanli Shenqing, From Faming Zhuanli Shenqing, 101323609, 17 Dec 2008, 101323609, 17 Dec 2008

(1S)-(-)-(10-Camphorsulfonyl)imine Raw materials

(1S)-(-)-(10-Camphorsulfonyl)imine Preparation Products

(1S)-(-)-(10-Camphorsulfonyl)imine Fournisseurs

Amadis Chemical Company Limited
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Audited Supplier Fournisseurs audités
(CAS:60886-80-8)(1S)-(-)-(10-Camphorsulfonyl)imine
Numéro de commande:A868864
État des stocks:in Stock
Quantité:100g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 09:14
Prix ($):204.0
Courriel:sales@amadischem.com
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Amadis Chemical Company Limited
(CAS:60886-80-8)(1S)-(-)-(10-Camphorsulfonyl)imine
A868864
Pureté:99%
Quantité:100g
Prix ($):204.0
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